3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 898746-35-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It belongs to the pyrrolopyridine family, characterized by a fused bicyclic structure containing a pyrrole and pyridine ring. The fluorine atom at position 3 and the carboxylic acid group at position 6 contribute to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAAJMOZXCKWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208217 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-37-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine scaffold.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions.
Scientific Research Applications
Introduction to 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This compound is a fluorinated heterocyclic compound that has gained significant attention in medicinal chemistry and pharmaceutical research due to its unique structural characteristics and potential biological activities. The compound features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. This specific arrangement enhances its chemical stability and biological activity, making it a valuable building block in drug development.
Medicinal Chemistry
This compound serves as a critical building block for synthesizing potential drug candidates. It has been investigated for its effectiveness against various targets, particularly kinase enzymes and other biological receptors involved in disease pathways.
Biological Research
The compound is utilized in biological studies to explore enzyme activity modulation and cellular processes. Its role in signaling pathways and interaction with specific molecular targets has been a focus of research.
Pharmaceutical Development
Given its unique structure and biological properties, this compound is valuable in developing new pharmaceuticals, especially in oncology and infectious disease therapies. Its ability to enhance binding affinity and selectivity makes it a promising candidate for targeted therapies.
Industrial Applications
Beyond medicinal uses, this compound is employed in synthesizing advanced materials and specialty chemicals due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of biological pathways, leading to therapeutic effects in various disease models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, emphasizing differences in substituents, positions, and molecular properties:
Impact of Substituent Position
- Fluorine Position : The 3-fluoro substitution in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5) compared to the 6-fluoro analog (pKa ~3.1), due to stronger electron-withdrawing effects .
- Chlorine vs. Fluorine : The 5-chloro derivative exhibits 2-fold higher antimicrobial activity against Shigella sonnei than the 3-fluoro analog, attributed to chlorine’s larger atomic radius and improved hydrophobic interactions .
Crystallographic and Structural Insights
- The thieno[2,3-b]pyridine analog 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid (C₁₄H₉FN₂O₂S) forms intramolecular N–H⋯O hydrogen bonds and π-π stacking interactions, stabilizing its planar conformation . Similar interactions are critical for the target compound’s binding to enzymatic pockets.
Biological Activity
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound that has gained significant attention in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position, enhances its chemical stability and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C8H5FN2O2
- Molecular Weight : 180.14 g/mol
- CAS Number : 1352394-37-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo Core : Cyclization of appropriate precursors.
- Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
- Carboxylation : Introduction of the carboxylic acid group through reactions involving carbon dioxide or other carboxylating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The presence of the fluorine atom enhances binding affinity and selectivity for these targets, leading to modulation of various biological pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activities against FGFRs. For example:
- Compound 4h (a derivative) showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited breast cancer cell proliferation while inducing apoptosis in vitro .
Therapeutic Applications
The compound has potential applications in:
- Cancer Therapy : Targeting FGFR signaling pathways implicated in various tumors.
- Enzyme Modulation : Investigating its role in modulating enzyme activity and cellular processes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Position of Fluorine | Biological Activity |
|---|---|---|
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 5 | Different reactivity and activity profile |
| 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | None | Reduced stability and activity |
The unique substitution pattern at the 3-position contributes significantly to the enhanced chemical stability and biological efficacy observed in this compound compared to its analogs.
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of pyrrolo derivatives:
- A study reported a series of pyrrolo derivatives with significant activities against FGFRs, highlighting the importance of structural modifications for enhancing potency .
- Another investigation into the structure–activity relationship (SAR) revealed that specific substitutions on the pyrrolidine ring could lead to improved anticancer properties.
Q & A
Q. How are discrepancies in reported biological activity data resolved?
- Methodological Answer : Meta-analysis of published data identifies variables (e.g., cell line specificity or assay conditions). Replicating studies under standardized protocols (e.g., CLIA guidelines) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) resolves contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
